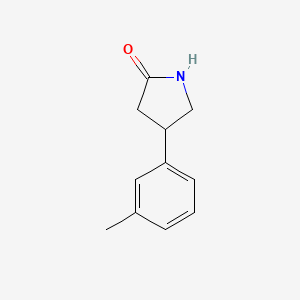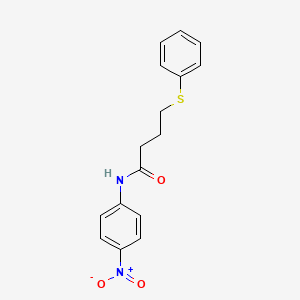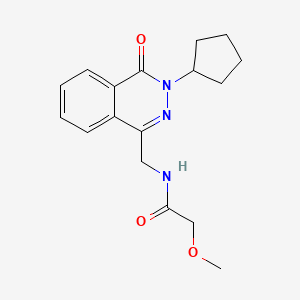
4-(3-Methylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Methylphenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C11H13NO . It is related to a group of compounds known as pyrrolidin-2-ones, which are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including “4-(3-Methylphenyl)pyrrolidin-2-one”, often involves the use of donor–acceptor cyclopropanes and primary amines . The process includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of “4-(3-Methylphenyl)pyrrolidin-2-one” includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a 3-methylphenyl group .Chemical Reactions Analysis
Pyrrolidin-2-ones, including “4-(3-Methylphenyl)pyrrolidin-2-one”, can undergo various chemical reactions. For instance, they can react as 1,4- C, C -dielectrophiles, and amines can react as 1,1-dinucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Methylphenyl)pyrrolidin-2-one” include a molecular weight of 191.23 g/mol, a computed XLogP3-AA of 1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .Applications De Recherche Scientifique
Molecular Structure and Interactions
- The oxindole residue and the 4-methylphenyl ring in compounds similar to 4-(3-Methylphenyl)pyrrolidin-2-one are almost perpendicular to the pyrrolidine ring, affecting their molecular interactions. The pyrrolidine ring in these compounds typically adopts an envelope conformation, and the molecular packing is influenced by hydrogen bonds and van der Waals forces (Selvanayagam et al., 2005).
Biological Implications
- Derivatives of 2-pyrrolidinones, to which 4-(3-Methylphenyl)pyrrolidin-2-one is related, play a significant role in bioactive compounds. Synthesized derivatives have shown potential as antioxidants, with some demonstrating promising radical scavenging activity, comparable to conventional antioxidants (Nguyen et al., 2022).
Potential Therapeutic Applications
- Certain pyrrolidin-2-one derivatives have shown promise as anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors (Tamazyan et al., 2007).
- A series of pyrrolidin-2-one derivatives have been evaluated for cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents (Muralidharan et al., 2017).
Chemical Synthesis and Applications
- Pyrrolidines, including those related to 4-(3-Methylphenyl)pyrrolidin-2-one, have been synthesized for use in medicine and industry, such as dyes or agrochemical substances. Their synthesis often involves [3+2] cycloaddition reactions (Żmigrodzka et al., 2022).
Conformational Studies
- The study of crystal structures of compounds similar to 4-(3-Methylphenyl)pyrrolidin-2-one has revealed insights into their conformational properties, which are essential for understanding their chemical and biological behavior (Kumar et al., 2010).
Synthetic Methodologies
- Synthesis of various pyrrolidin-2-one derivatives, which are pharmacophoric fragments for various biologically active compounds, has been explored. This includes methods involving reductive cyclization of relevant esters (Kulig et al., 2010).
Catalysis and Reaction Mechanisms
- The reaction mechanisms and catalytic processes involving pyrrolidin-2-ones, including rearrangements and bond shifts, have been studied for their implications in synthetic chemistry (Danieli et al., 2004).
Orientations Futures
The future directions in the research of pyrrolidin-2-ones, including “4-(3-Methylphenyl)pyrrolidin-2-one”, involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
Propriétés
IUPAC Name |
4-(3-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-3-2-4-9(5-8)10-6-11(13)12-7-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNVNVFAFWJZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)pyrrolidin-2-one | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2903149.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2903152.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2903154.png)

![N-(3-chlorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2903159.png)


![4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2903164.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2903165.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2903167.png)